molecular formula C35H38Cl2N8O5 B1673955 Hydroxyitraconazole CAS No. 112559-91-8

Hydroxyitraconazole

カタログ番号: B1673955
CAS番号: 112559-91-8
分子量: 721.6 g/mol
InChIキー: ISJVOEOJQLKSJU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxyitraconazole is an active metabolite of Itraconazole, a medication used in the management and treatment of fungal infections . It is a broad-spectrum antifungal agent that inhibits ergosterol synthesis, which helps maintain the cell membrane in fungi .


Synthesis Analysis

Itraconazole undergoes rapid metabolism to form this compound . This metabolite also contributes to the anti-fungal activity exhibited by the parent compound .


Molecular Structure Analysis

The molecular formula of this compound is C35H38Cl2N8O5 . The structure includes several functional groups and has four defined stereocenters .


Chemical Reactions Analysis

This compound is formed through the metabolism of Itraconazole . Both Itraconazole and this compound are effective inhibitors of cytochrome P450 (CYP) 3A4 and p-glycoprotein (pgp)-mediated efflux transporters .

科学的研究の応用

Population Pharmacokinetic Modeling

Studies have developed population pharmacokinetic models for Itraconazole and Hydroxyitraconazole to quantify effects of food and formulation on oral absorption, providing a basis for simulating food effects on drug exposure and for clinical trial design in bioequivalence studies (Abuhelwa, Foster, Mudge, Hayes, & Upton, 2015). Another study characterized the pharmacokinetic properties in pediatric cystic fibrosis and bone marrow transplant patients, leading to optimized dosing regimens (Hennig, Wainwright, Bell, Miller, Friberg, & Charles, 2006).

Enhanced Formulations and Bioavailability

Research on new formulations like oral solutions and intravenous forms of Itraconazole, incorporating this compound, has shown improved solubility and bioavailability, making them ideal for systemic fungal infections across diverse patient populations (Willems, van der Geest, & de Beule, 2001). Additionally, the development of a liposomal Itraconazole formulation for glioblastoma treatment highlights the versatility of this compound in anticancer drug delivery (Yoon, Shin, & Kim, 2019).

Pharmacokinetic and Pharmacodynamic Insights

Comprehensive bioanalytical methods for determining Itraconazole and this compound concentrations have been crucial for understanding their clinical pharmacology, pharmacokinetics, pharmacodynamics, and metabolism, aiding in the management of drug-drug interactions and therapeutic drug monitoring (Yao & Srinivas, 2009).

Antifungal and Anti-inflammatory Actions

The effects of this compound on the production of pro-inflammatory substances have been studied, indicating that it regulates nitric oxide and other pro-inflammatory substances differently in activated macrophages, suggesting a potential anti-inflammatory action (Kato, Horie, Hashimoto, Satoh, Shimoyama, Kaneko, Kusama, & Sakagami, 2010).

Anticancer Therapeutic Potential

Research has explored this compound's role in anticancer therapy, such as its concentration-dependent antivascular and antitumor effects in non-small cell lung cancer, highlighting its potential beyond antifungal applications (Gerber et al., 2020).

作用機序

Target of Action

Hydroxy Itraconazole, the major metabolite of Itraconazole, primarily targets cytochrome P450-dependent enzymes . These enzymes play a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Hydroxy Itraconazole inhibits the cytochrome P450-dependent synthesis of ergosterol . By doing so, it disrupts the integrity of the fungal cell membrane, leading to inhibition of cell growth and promoting cell death .

Biochemical Pathways

The inhibition of ergosterol synthesis by Hydroxy Itraconazole affects the cell membrane integrity of fungi . This disruption in the cell membrane leads to leakage of cellular contents, thereby inhibiting the growth of the fungi .

Pharmacokinetics

Hydroxy Itraconazole is formed in the liver by Ω-1-oxidation of Itraconazole’s 1-methylpropyl substituent . It has been shown to inhibit ATP-binding cassette transporters P-Glycoprotein, BCRP, and BSEP . The pharmacokinetics of Hydroxy Itraconazole are influenced by factors such as gender . It has been found that the plasma concentrations of Hydroxy Itraconazole in men were prominently higher than those in women .

Result of Action

The action of Hydroxy Itraconazole results in the inhibition of fungal cell growth and the promotion of cell death . This is achieved through the disruption of the fungal cell membrane integrity, leading to leakage of cellular contents .

Action Environment

The action, efficacy, and stability of Hydroxy Itraconazole can be influenced by various environmental factors. For instance, the bioavailability of Hydroxy Itraconazole can be affected by factors such as the pH level of the environment . Additionally, the metabolism of Hydroxy Itraconazole in the liver can be influenced by the presence of other drugs that may induce or inhibit the activity of cytochrome P450 enzymes .

Safety and Hazards

Itraconazole, from which Hydroxyitraconazole is derived, carries a black-box warning for new or worsening congestive heart failure . Most cases of adverse effects improve or resolve upon cessation or dose reduction of Itraconazole .

生化学分析

Biochemical Properties

Hydroxy Itraconazole interacts with various enzymes and proteins. It is predominantly metabolized in the liver by the cytochrome P450 enzyme CYP3A4 . This interaction plays a crucial role in the drug’s metabolism and its antifungal activity.

Cellular Effects

Hydroxy Itraconazole affects various types of cells and cellular processes. It influences cell function by disrupting the synthesis of ergosterol, a vital component of fungal cell membranes . This disruption leads to increased permeability of the fungal cell membrane, modified membrane-bound enzyme activity, and dysregulated chitin synthesis .

Molecular Mechanism

The mechanism of action of Hydroxy Itraconazole involves binding interactions with biomolecules and changes in gene expression. It inhibits the fungal cytochrome P450 enzyme that converts lanosterol to ergosterol . The azole nitrogen atoms in the chemical structure of Hydroxy Itraconazole form a complex with the active site, or the haem iron, of the fungal enzyme to impede its function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Hydroxy Itraconazole can change. The drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Hydroxy Itraconazole vary with different dosages in animal models. For example, malformations and foetal resorptions were seen in overdose studies in laboratory animals .

Metabolic Pathways

Hydroxy Itraconazole is involved in metabolic pathways that interact with enzymes or cofactors. It is a product of the metabolism of Itraconazole, which is predominantly metabolized in the liver .

Transport and Distribution

Hydroxy Itraconazole is transported and distributed within cells and tissues. It is predominantly metabolized in the liver and reaches higher plasma concentrations than the parent compound, Itraconazole .

特性

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyitraconazole
Reactant of Route 2
Reactant of Route 2
Hydroxyitraconazole
Reactant of Route 3
Reactant of Route 3
Hydroxyitraconazole
Reactant of Route 4
Hydroxyitraconazole
Reactant of Route 5
Reactant of Route 5
Hydroxyitraconazole
Reactant of Route 6
Reactant of Route 6
Hydroxyitraconazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。